N-(2-(1H-pyrazol-1-yl)ethyl)-2-methoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide
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Overview
Description
“N-(2-(1H-pyrazol-1-yl)ethyl)-2-methoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide” is a compound that has been synthesized and studied for its potential biological activities .
Synthesis Analysis
The synthesis of similar molecules has been achieved by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . Another method involved the treatment of intermediate compounds with 1-(2-chloro ethyl) piperidine hydrochloride .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its synthesis. For instance, it has been synthesized by direct coupling of 2-aminobenzothiazole with carboxylic acids . Another reaction involved the treatment of intermediate compounds with 1-(2-chloro ethyl) piperidine hydrochloride .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its appearance as a light yellow solid with a melting point of 93–96°C . The ionization potential of a similar molecule is 9.15 eV .Scientific Research Applications
Chemical Synthesis and Characterization
The compound's application in scientific research primarily revolves around its role in chemical synthesis and characterization, leading to the development of various heterocyclic compounds. Fadda et al. (2017) demonstrated its utility in synthesizing diverse heterocycles with potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research underscores the compound's significance in the synthesis of bioactive molecules with agricultural applications (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Coordination Chemistry and Antioxidant Activity
K. Chkirate et al. (2019) explored the compound's role in coordination chemistry, synthesizing novel Co(II) and Cu(II) complexes. These complexes exhibited significant antioxidant activity, highlighting the compound's potential in developing metal-based antioxidants and therapeutic agents (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).
Antitumor Activity
Research by Albratty et al. (2017) on similar heterocyclic derivatives has shown promising antitumor activity. This indicates the compound's structural framework can be foundational in designing new anticancer agents, further emphasizing its importance in medicinal chemistry research (Albratty, El-Sharkawy, & Alam, 2017).
Anti-Inflammatory and Antimicrobial Properties
Investigations into related derivatives by Ş. Küçükgüzel et al. (2013) revealed anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings underscore the compound's multifaceted potential in drug development, especially in targeting inflammation and viral infections (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpınar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).
Photophysical Properties
The study on amide hydrogen-bonded derivatives by Umamahesh Balijapalli et al. (2017) provides insight into the photophysical properties of N-(benzo[d]thiazol-2-yl) acetamides. Understanding these properties is crucial for applications in material science, where these compounds could be utilized in optoelectronic devices (Balijapalli, Udayadasan, Muralidharan, Sukumarapillai, Shanmugam, Gopal, Rathore, & Iyer, 2017).
Future Directions
Properties
IUPAC Name |
2-methoxy-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2S/c1-25-10-13(24)23(9-8-22-7-3-6-20-22)15-21-14-11(16(17,18)19)4-2-5-12(14)26-15/h2-7H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMALVCAZTBTWDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N(CCN1C=CC=N1)C2=NC3=C(C=CC=C3S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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